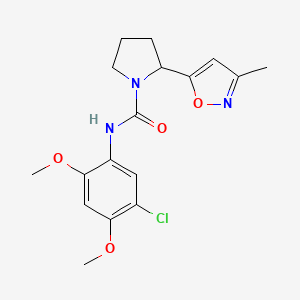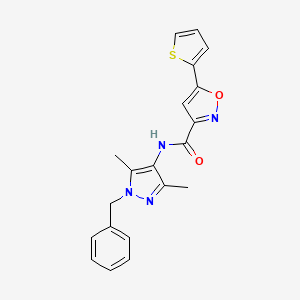![molecular formula C21H23N5OS B4483729 4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B4483729.png)
4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine
Overview
Description
4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 4-methylphenyl and thiophene-2-carbonyl groups through nucleophilic substitution or coupling reactions.
Piperazine ring incorporation: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine nitrogen.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which 4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes.
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-(4-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine include other pyrimidine derivatives with various substitutions. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
IUPAC Name |
[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-15-5-7-17(8-6-15)23-21-22-16(2)14-19(24-21)25-9-11-26(12-10-25)20(27)18-4-3-13-28-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABZHGHNSNOFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4483650.png)
![methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B4483657.png)
![6-[(2-methylphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4483660.png)


![1-(ETHANESULFONYL)-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4483693.png)
![2,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4483697.png)
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide](/img/structure/B4483700.png)
![6-(4-fluorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4483705.png)
![1-acetyl-N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4483707.png)
![4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE](/img/structure/B4483712.png)
![7-benzyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4483718.png)
![6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4483735.png)
![N-(3-fluorophenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4483742.png)
